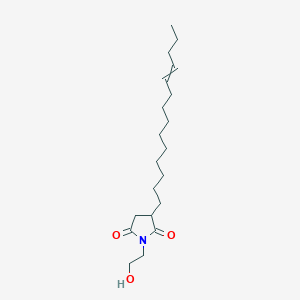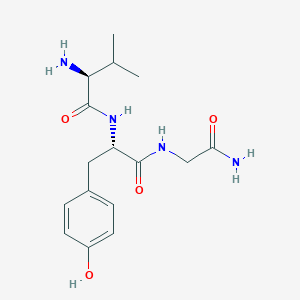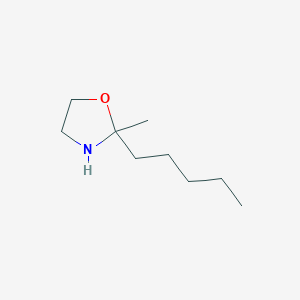
2-Methyl-2-pentyl-1,3-oxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-pentyl-1,3-oxazolidine is a heterocyclic organic compound that belongs to the oxazolidine family Oxazolidines are five-membered rings containing both nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methyl-2-pentyl-1,3-oxazolidine can be synthesized through the condensation of 2-aminoalcohols with aldehydes or ketones. The reaction typically involves the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization to form the oxazolidine ring. The reaction conditions often include the use of a chiral magnesium phosphate catalyst under mildly basic conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve multicomponent reactions of 1,2-amino alcohols. These reactions can be catalyzed by transition metals or proceed through metal-free domino annulation/Mannich reactions .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-2-pentyl-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms in the ring.
Common Reagents and Conditions:
Oxidation: Tert-butyl hydroperoxide in water (T-Hydro) as the oxidant.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various alkylating agents under basic conditions.
Major Products:
Oxidation: Oxazolidinones.
Reduction: Amino alcohols.
Substitution: Alkyl-substituted oxazolidines.
Aplicaciones Científicas De Investigación
2-Methyl-2-pentyl-1,3-oxazolidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antibacterial agents.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-pentyl-1,3-oxazolidine involves its ability to undergo ring-opening reactions in the presence of moisture. This leads to the formation of amine and hydroxyl groups, which can further react with other compounds. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with bacterial cell walls, leading to antimicrobial effects .
Comparación Con Compuestos Similares
- 2-Methyl-2-pentyl-1,3-oxazolidine
- 2-Methyl-2-pentyl-1,3-oxazoline
- 2-Methyl-2-pentyl-1,3-oxazolidinone
Comparison:
- This compound is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms.
- 2-Methyl-2-pentyl-1,3-oxazoline differs by having a double bond in the ring, making it less stable under certain conditions.
- 2-Methyl-2-pentyl-1,3-oxazolidinone is an oxidized form of oxazolidine and is often used in different applications due to its increased stability and reactivity.
Propiedades
Número CAS |
51995-38-1 |
|---|---|
Fórmula molecular |
C9H19NO |
Peso molecular |
157.25 g/mol |
Nombre IUPAC |
2-methyl-2-pentyl-1,3-oxazolidine |
InChI |
InChI=1S/C9H19NO/c1-3-4-5-6-9(2)10-7-8-11-9/h10H,3-8H2,1-2H3 |
Clave InChI |
GBQREAWLWLLZMR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1(NCCO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Methylphenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14642129.png)
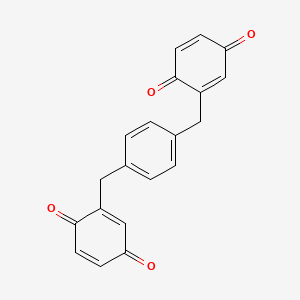
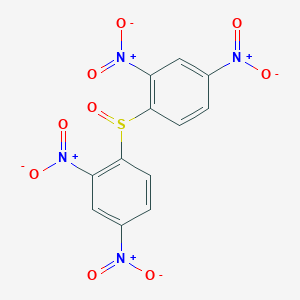
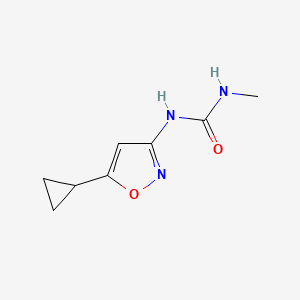
![9H-Pyrrolo[1,2-a]indol-9-one, 8-amino-5,7-dimethoxy-6-methyl-](/img/structure/B14642147.png)
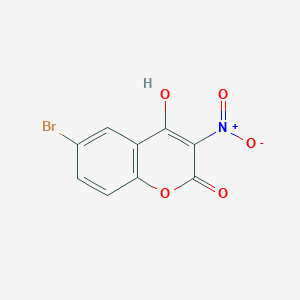
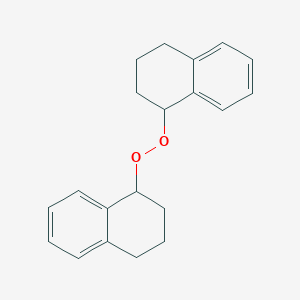
![4-[3-(2,4-Dinitrophenyl)prop-2-en-1-ylidene]-1-ethyl-1,4-dihydroquinoline](/img/structure/B14642159.png)
